Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
Description
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a substituted phenyl ring (2-methoxy-5-methyl group) attached to a propanoate backbone. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules. Its structure enables diverse reactivity, including cyclocondensation with hydrazines or amines to form pyrazoles, pyrimidines, or other nitrogen-containing heterocycles . The 2-methoxy and 5-methyl substituents on the phenyl ring influence electronic and steric properties, impacting its reactivity and downstream applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-7-9(2)5-6-12(10)16-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRIMQOWBJLQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-methoxy-5-methylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is primarily investigated for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and antitumor activities.
Case Studies
- Anti-cancer Activity : A study examined the cytotoxic effects of ethyl esters on various cancer cell lines, revealing that this compound could inhibit cell proliferation through apoptosis mechanisms. The presence of the methoxy and methyl groups contributes to enhanced biological activity due to increased hydrophobic interactions with cellular membranes.
- Anti-inflammatory Properties : Research has indicated that derivatives of this compound may reduce inflammation in animal models of arthritis, suggesting a potential pathway for drug development targeting inflammatory diseases.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Michael Addition Reactions : this compound can act as a Michael acceptor in synthesizing substituted products, which are valuable in pharmaceutical chemistry.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, facilitating the creation of complex molecular architectures.
Synthesis Pathways
The synthesis typically involves:
- Esterification : Reaction between an acid and an alcohol under acidic conditions.
- Rearrangement Reactions : Utilization of the compound as a precursor for rearrangement to form other functionalized derivatives.
Agrochemical Development
This compound is being explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides.
Research Insights
- Herbicidal Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in plant growth, making it a candidate for herbicide formulation.
- Pesticide Development : Its structural analogs have shown promise as insecticides, with ongoing research focusing on optimizing efficacy while minimizing environmental impact.
Comparative Analysis Table
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer and anti-inflammatory properties | Cytotoxic effects on cancer cell lines |
| Synthetic Organic Chemistry | Intermediate for complex molecule synthesis | Active participation in Michael addition |
| Agrochemical Development | Potential herbicide and pesticide formulations | Inhibition of plant growth enzymes |
Mechanism of Action
The mechanism by which Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate with structurally related β-keto esters, focusing on substituent effects, synthetic utility, and biological relevance.
Table 1: Structural and Functional Comparison of Ethyl 3-(substituted phenyl)-3-oxopropanoate Derivatives
Key Findings:
Substituent Electronic Effects: Electron-donating groups (e.g., methoxy, methyl in the target compound) increase electron density on the phenyl ring, enhancing resonance stabilization of the β-keto ester. This improves stability in cyclocondensation reactions . Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the keto group, accelerating nucleophilic attacks. For example, Ethyl 3-(3-nitrophenyl)-3-oxopropanoate reacts rapidly with hydrazines to form azo derivatives .
Synthetic Utility: 4-Methoxy derivatives (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) are key intermediates in synthesizing acrylate derivatives with antitubular activity . Halogenated analogs (e.g., Ethyl 3-(4-fluorophenyl)-3-oxopropanoate) are preferred in drug discovery for their enhanced bioavailability and resistance to oxidative metabolism .
Biological Activity: Compounds with sulfonamide-coupled phenyl groups (e.g., Ethyl 3-(4'-methylphenyl)-3-oxopropanoate derivatives) exhibit marginal antifungal and antibacterial activity, though potency is lower compared to commercial agents . 3,5-Dimethylphenyl derivatives show improved selectivity in kinase inhibition due to steric hindrance, reducing off-target interactions .
Physical Properties: Polar substituents (e.g., amino, nitro) increase water solubility but may reduce stability under acidic conditions. For example, Ethyl 3-(4-aminophenyl)-3-oxopropanoate requires careful pH control during synthesis . Nonpolar groups (e.g., methyl, methoxy) enhance lipophilicity, improving membrane permeability in drug candidates .
Biological Activity
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and an aromatic ring with methoxy and methyl substituents. The chemical formula is C13H16O4, and its molecular weight is approximately 236.27 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and other therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , binding to the active site of enzymes and preventing substrate access, which can lead to various physiological effects. This mechanism is crucial in studies related to cancer treatment and metabolic disorders.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study demonstrated that structurally related compounds exhibited significant inhibition of tumor cell viability in vivo, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit key enzymes involved in metabolic pathways. Research indicates that it may affect pathways related to oxidative stress and apoptosis, contributing to its antitumor effects.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of related compounds, revealing that they significantly reduced oxidative stress markers in liver tissues during animal trials . This suggests a protective role against cellular damage.
- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between this compound and various enzyme receptors, supporting its potential as a lead compound for further drug development .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate?
The synthesis typically involves a multi-step esterification and condensation process. For analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate, a common approach is reacting substituted phenyl ketones with ethyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C) . Key considerations include:
- Base selection : Strong bases like NaH improve condensation efficiency but require anhydrous conditions.
- Solvent choice : Polar aprotic solvents enhance reaction rates by stabilizing intermediates.
- Purification : Chromatography or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. For analogs such as Ethyl 3-(4-aminophenyl)-3-oxopropanoate, the following spectral features are observed:
- ¹H NMR : Distinct aromatic proton signals (δ 6.5–8.0 ppm) and ester methyl/methylene groups (δ 1.2–4.3 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–200 ppm) and methoxy/methyl substituents (δ 50–60 ppm) .
Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?
Comparative studies on analogs (e.g., bromo vs. trifluoromethyl substituents) reveal:
- Lipophilicity and Stability : Trifluoromethyl groups enhance metabolic stability and membrane permeability, increasing bioavailability .
- Bioactivity : Halogen substituents (e.g., Cl, Br) at specific positions can modulate interactions with biological targets, such as enzymes or receptors. For example, bromine at position 3 in Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate improves binding affinity to kinase targets .
- Methodological Insight : Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., IC₅₀ measurements) to quantify effects .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from differences in:
- Reaction Scale : Small-scale lab syntheses (≤10 mmol) may report higher yields due to better control over conditions, while scaling up introduces side reactions.
- Purification Methods : Chromatography vs. recrystallization can lead to variability in isolated yields. For example, continuous flow reactors in industrial settings improve reproducibility .
- Recommendation : Replicate published protocols with rigorous control of moisture, temperature, and stoichiometry. Use Design of Experiments (DoE) to optimize parameters .
Advanced: What strategies are used to study interactions between this compound and biological targets?
- Molecular Docking : Computational models predict binding modes to targets like enzymes or DNA. For analogs, docking studies have identified key hydrogen bonds with catalytic residues .
- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics. For example, Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate derivatives show nM-level inhibition of kinases in enzymatic assays .
- Metabolic Stability Tests : Liver microsome assays assess degradation rates, with trifluoromethylated analogs demonstrating prolonged half-lives .
Basic: What are the stability considerations for storing and handling this compound?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Decomposition Risks : Exposure to moisture or acidic/basic conditions accelerates degradation. For analogs like Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, decomposition products include carboxylic acids and alcohols .
- Safety : Use PPE (gloves, respirators) due to potential irritancy, as noted in safety data sheets for structurally similar esters .
Advanced: How does the methoxy group at position 2 impact electronic properties and reactivity?
The methoxy group (–OCH₃) is electron-donating, altering the compound’s electronic profile:
- Resonance Effects : Stabilizes aromatic intermediates during electrophilic substitution.
- Reactivity : Enhances nucleophilic attack at the carbonyl carbon in ester hydrolysis or aminolysis reactions.
- Experimental Validation : Comparative kinetic studies using derivatives without the methoxy group show slower reaction rates in nucleophilic acyl substitutions .
Basic: What are the key applications of this compound in medicinal chemistry?
- Intermediate : Used to synthesize bioactive molecules, including kinase inhibitors and antimicrobial agents.
- Probing Mechanisms : Serves as a scaffold to study enzyme inhibition (e.g., acetylcholinesterase) via its β-keto ester moiety .
- Case Study : Analog Ethyl 3-(4-aminophenyl)-3-oxopropanoate has been explored for its potential in targeting inflammatory pathways .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to improve solubility without cytotoxicity.
- Prodrug Strategies : Modify the ester group to a phosphate or glycoside derivative for enhanced hydrophilicity.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for similar hydrophobic esters .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?
- Software : Schrödinger’s QikProp or ACD/Labs Percepta estimate logP, solubility, and pKa.
- Validation : Compare predictions with experimental data from analogs. For example, PubChem-derived properties for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate align closely with in-house measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
